molecular formula C11H14ClN B11904650 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline

6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11904650
M. Wt: 195.69 g/mol
InChI Key: TXNGTFADRIZIQB-UHFFFAOYSA-N
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Description

6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them significant in various chemical and pharmaceutical applications. The presence of chlorine and methyl groups in the structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,6-dichloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, followed by reduction with a suitable reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding dihydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline.

    Substitution: Various substituted tetrahydroquinolines depending on the substituent introduced.

Scientific Research Applications

6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

    2,8-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    6-Chloro-1,2,3,4-tetrahydroquinoline: Similar structure but without the methyl groups, leading to different chemical properties.

    2-Methyl-1,2,3,4-tetrahydroquinoline: Only one methyl group, which can influence its chemical behavior and applications.

Uniqueness: The presence of both chlorine and methyl groups in 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline makes it unique in terms of its reactivity and potential applications. These substituents can enhance its ability to participate in various chemical reactions and may also contribute to its biological activities.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

6-chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H14ClN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h5-6,8,13H,3-4H2,1-2H3

InChI Key

TXNGTFADRIZIQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C(=CC(=C2)Cl)C

Origin of Product

United States

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